

Summary of Phase I Clinical Trial Results

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Compound Focus: Danusertib

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Trial Feature	Solid Tumors (24-h infusion, 14-day cycle) [1]	Solid Tumors (3-h & 6-h infusion, 28-day cycle) [2]	Hematologic Malignancies (3-h infusion, 14-day cycle) [3]
Patient Population	Advanced solid tumors, refractory	Advanced/metastatic solid tumors, refractory	CML accelerated/blastic phase or Ph+ ALL
Dosing Schedule	Day 1, 8, 15 every 4 weeks	3-h or 6-h infusion on Days 1, 8, 15 every 4 weeks	3-h infusion daily for 7 days (Schedule A) in a 14-day cycle

| **MTD / RP2D** | **Without G-CSF:** 500 mg/m² **With G-CSF:** 750 mg/m² | **6-hour IVS:** 330 mg/m² **3-hour IVS:** Not identified | 180 mg/m² (for Schedule A) | | **Dose-Limiting Toxicity (DLT)** | Febrile neutropenia [1] | Neutropenia [2] | Febrile neutropenia, mucositis [3] | | **Most Common Grade ≥3 Adverse Events** | Neutropenia (with/without fever), fatigue [1] | Neutropenia, fatigue, diarrhea [2] | Hematologic toxicities (e.g., neutropenia) [3] | | **Pharmacokinetics** | Dose-proportional; Median half-life: 18-26 hours [1] | Linear exposure with dose; infusion rate did not remarkably influence PK [2] | Data collected, but specific results not highlighted in abstract [3] | | **Pharmacodynamics** | Inhibition of histone H3 phosphorylation in skin biopsies at ≥500 mg/m² [1] | Inhibition of histone H3 phosphorylation at doses ≥190 mg/m² [2] | Inhibition of histone H3 and Crkl phosphorylation in peripheral blood mononuclear cells [3] | | **Efficacy (Preliminary)** | 1 PR (small cell lung cancer); several prolonged stable disease [1] | Stable disease in 23.7% of evaluable patients; 5 patients with SD ≥6 months [2] | Responses in 4 patients with T315I ABL mutation [3] |

Detailed Methodologies from Key Trials

For researchers aiming to replicate or understand the experimental rigor of these studies, here are the detailed methodologies for critical procedures.

Pharmacodynamic Biomarker Assessment (Histone H3 Phosphorylation)

This was a standard method across trials to confirm target engagement (Aurora B kinase inhibition) [1] [3] [2].

- **Sample Collection:** Skin biopsies [1] or peripheral blood mononuclear cells (PBMCs) isolated from patient blood using Ficoll-Hypaque gradient centrifugation [3].
- **Protein Analysis:** Samples were analyzed by western blot.
- **Antibodies Used:** Anti-phospho-Histone H3 (Ser10) antibody for detection, with total Histone H3 or other proteins used as loading controls [3].
- **Quantification:** Band intensity was measured using densitometric analysis. The level of phospho-Histone H3 (pHH3) in each sample was normalized to its total Histone H3 content [3].

Dose Escalation and Maximum Tolerated Dose (MTD) Determination

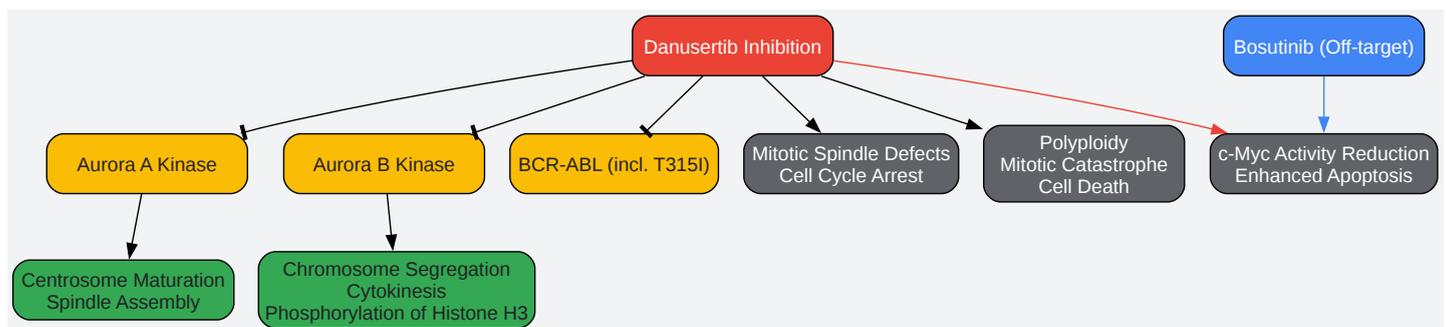
The trials used standard oncology phase I designs to determine safety and MTD [1] [3] [2].

- **Study Design:** Most cohorts used a "3+3" design. In one solid tumor trial, an accelerated titration design started with 100% dose increments until a DLT or grade ≥ 2 toxicity occurred, after which it switched to a modified Fibonacci scheme [1].
- **DLT Evaluation Period:** Toxicities were primarily assessed during the first treatment cycle (Cycle 1).
- **MTD Definition:** The highest dose at which fewer than one-third of patients (e.g., ≤ 1 out of 6) experienced a DLT attributable to **danusertib** [1].
- **Dose-Limiting Toxicity (DLT) Criteria:** Commonly included:
 - Grade 4 neutropenia lasting >7 days, febrile neutropenia, or neutropenic infection.
 - Grade 3 thrombocytopenia for >7 days or with bleeding, or grade 4 thrombocytopenia.
 - Any grade 3/4 non-hematologic toxicity (with specific exceptions).
 - Dose delay due to toxicity by ≥ 1 week [1] [3].

Danusertib's Mechanism of Action and Synergistic Potential

Danusertib is a small-molecule, 3-aminopyrazole derivative that acts as an ATP-competitive pan-inhibitor of the Aurora kinase family (A, B, and C) and also potently inhibits BCR-ABL, including the T315I "gatekeeper" mutation [4] [5] [3].

The following diagram illustrates the primary mitotic functions of Aurora kinases A and B, **danusertib's** inhibition leading to mitotic disruption, and its synergistic mechanism with bosutinib.



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Danusertib inhibits Aurora kinases and BCR-ABL, while its synergy with bosutinib targets c-Myc.

A systems-pharmacology study revealed a **strong synergistic effect** between **danusertib** and the ABL/SRC inhibitor **bosutinib**, specifically in CML cells harboring the BCR-ABL T315I mutation [6]. The synergy was traced to non-obvious off-target effects where both drugs cooperatively targeted Mapk signaling pathways, resulting in a critical reduction of the oncogenic transcription factor c-Myc activity [6].

Interpretation and Future Directions

The phase I data successfully established a foundation for **danusertib**'s further development:

- **Safety Profile is Manageable:** The primary toxicity, neutropenia, is an on-target effect of cell cycle inhibition and can be managed with dose adjustments and G-CSF support [1].
- **Proof of Mechanism Achieved:** Consistent inhibition of histone H3 phosphorylation across trials confirms effective target engagement in patients [1] [2].
- **Clinical Activity is Promising:** Observed objective responses and prolonged disease stabilization in heavily pre-treated patients, particularly those with T315I-mutated leukemia, provided a strong rationale for subsequent phase II investigations [1] [3] [7].

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References

1. A Phase I Dose-Escalation Study of Danusertib (PHA-739358 ... [pmc.ncbi.nlm.nih.gov]
2. pharmacokinetic and pharmacodynamic study of the aurora... Phase I [pubmed.ncbi.nlm.nih.gov]
3. A phase I study of danusertib (PHA-739358) in adult patients ... [pmc.ncbi.nlm.nih.gov]
4. Danusertib - an overview | ScienceDirect Topics [sciencedirect.com]
5. Danusertib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. Systems-pharmacology dissection of a drug synergy in ... [pmc.ncbi.nlm.nih.gov]
7. Danusertib, an aurora kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

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